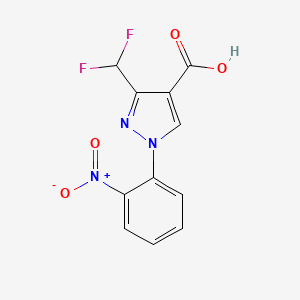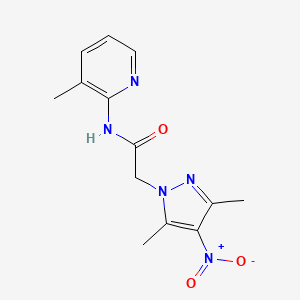![molecular formula C9H9NO4 B10909774 2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid](/img/structure/B10909774.png)
2-[2-(hydroxyiminomethyl)phenoxy]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H9NO4. It is a derivative of phenoxyacetic acid, characterized by the presence of a hydroxyiminomethyl group attached to the phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid typically involves the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine as a base, and TBTU as a coupling agent at room temperature . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenoxyacetic acid derivatives.
Scientific Research Applications
2-[2-(hydroxyiminomethyl)phenoxy]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid and its derivatives involves interactions with specific molecular targets. For instance, as a precursor to COX-2 inhibitors, it targets the cyclooxygenase-2 enzyme, inhibiting its activity and thereby reducing inflammation . The hydroxyiminomethyl group can also interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
Phenoxyacetic acid: The parent compound, used in various industrial applications.
2-(2-isopropylphenoxy)acetic acid: A derivative with similar synthetic routes and applications.
Chalcone, Indole, and Quinoline derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Uniqueness: 2-[2-(hydroxyiminomethyl)phenoxy]acetic acid is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-14-8-4-2-1-3-7(8)5-10-13/h1-5,13H,6H2,(H,11,12)/b10-5+ |
InChI Key |
KDKVFENTGYJSML-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10909693.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10909706.png)
![N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909710.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B10909713.png)
![3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10909727.png)
![4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B10909740.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909744.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10909748.png)
![2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]propanehydrazide](/img/structure/B10909755.png)
![2-(4-Nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10909758.png)
![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B10909759.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10909763.png)

